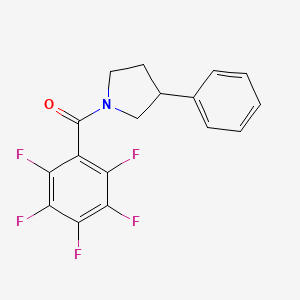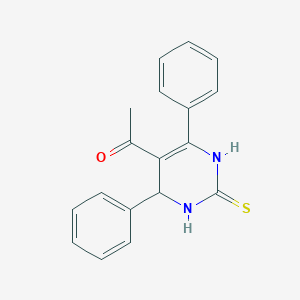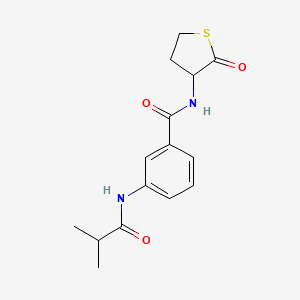![molecular formula C25H22N2O4 B4055671 N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}-2-phenylpropanamide](/img/structure/B4055671.png)
N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}-2-phenylpropanamide
Übersicht
Beschreibung
N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}-2-phenylpropanamide is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.15795719 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- Synthesis Techniques : The compound N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}-2-phenylpropanamide can be synthesized starting from 3-aryl-isoindoline-1-ones. This process involves a four-step synthesis using the ambivalent reactivity of the cyclic carbonamide group. Key steps include regiospecific O-methylation and NH-deprotonation, followed by N-methylation and chemoselective CH-deprotonation. This method emphasizes the importance of electronic stabilization by an aryl group for isolation (Clemens & Kreher, 1993).
Medicinal Chemistry and Drug Design
- Potential as a Met Kinase Inhibitor : Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. Compounds structurally related to this compound demonstrated significant in vivo efficacy in tumor models, leading to their advancement into clinical trials (Schroeder et al., 2009).
Molecular Structure Analysis
- Crystal Structure and Molecular Properties : The molecular structures of compounds similar to this compound have been analyzed using single crystal X-ray crystallography. This approach, combined with molecular electrostatic potential maps, helps in understanding the pharmacological activities of such compounds (Collin et al., 1991).
Environmental Friendly Drug Synthesis
- Green Synthesis Approaches : There has been a growing interest in environmentally friendly synthesis methods for compounds structurally related to this compound. These methods aim at developing potential analgesic and antipyretic compounds with less environmental impact, highlighting the importance of green chemistry in drug design and discovery (Reddy et al., 2014).
Eigenschaften
IUPAC Name |
N-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxyphenyl]-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-16(17-8-4-3-5-9-17)23(28)26-19-12-13-22(31-2)18(14-19)15-27-24(29)20-10-6-7-11-21(20)25(27)30/h3-14,16H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGPMXHOGSZJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone](/img/structure/B4055590.png)
![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-2-methylpiperidine](/img/structure/B4055611.png)
![2-(4-fluorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4055625.png)
![2-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4055629.png)

![4-(3,5-dimethyl-1-benzofuran-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4055643.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)-N-methylmethanesulfonamide hydrochloride](/img/structure/B4055654.png)

![2-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4055665.png)

![2-(2,4-dichlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4055681.png)

![N-(sec-butyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4055691.png)
